N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
CAS No.: 556802-21-2
Cat. No.: VC16163042
Molecular Formula: C18H14F6N4OS2
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 556802-21-2 |
|---|---|
| Molecular Formula | C18H14F6N4OS2 |
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H14F6N4OS2/c1-2-28-15(13-4-3-5-30-13)26-27-16(28)31-9-14(29)25-12-7-10(17(19,20)21)6-11(8-12)18(22,23)24/h3-8H,2,9H2,1H3,(H,25,29) |
| Standard InChI Key | IFRYFCXWMYPYEC-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CS3 |
Introduction
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This compound features trifluoromethyl groups, a thiophene moiety, and a triazole ring, contributing to its biological activity.
Synthesis and Preparation
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the incorporation of the thiophene and trifluoromethyl groups. Detailed synthesis protocols are not widely available in the public domain but would typically involve advanced organic chemistry techniques.
Biological Activity and Potential Applications
Compounds with similar structures to N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide have been studied for their potential therapeutic applications, including interactions with biological targets. These interactions are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 4-[({[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate | 477872-67-6 | Contains an amino group instead of acetamide |
| Methyl 4-[({[5-(anilinomethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate | 62705491 | Features an anilinomethyl substituent |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H... | 61841507 | Similar trifluoromethyl substitution but different heterocyclic component |
| N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide | 556802-21-2 | Unique combination of trifluoromethyl groups, thiophene, and triazole moieties |
Research Findings and Future Directions
Research on N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is ongoing, with studies focusing on its interaction with biological targets to elucidate its mechanism of action. The structural diversity of this compound, including the presence of both thiophene and triazole rings, may enhance its biological activity compared to similar compounds lacking these features .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume